N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-14-8-9-16(26-3)17(12-14)27(22,23)21-18(19)20-11-10-13-6-4-5-7-15(13)25-2/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTWXTBPPXOKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonylation of 2,5-dimethoxyaniline, followed by the introduction of the guanidine group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets and pathways. The sulfonyl and guanidine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)sulfonyl-2-(2-thienyl)pyrrolidine
- 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydro-1H-imidazole
- 1-(2,5-Dimethoxyphenyl)sulfonyl-2-(naphthylmethyl)-2-imidazoline
Uniqueness
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Biological Activity
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O6S
- Molecular Weight : 441.5 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase and other enzymes, leading to various physiological effects.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways involved in inflammation and cancer progression.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound:
- A study found that derivatives of guanidine exhibited significant cytotoxic effects against various cancer cell lines, suggesting that similar compounds might also possess anticancer properties through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects. Compounds with similar functional groups have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents . This suggests that this compound may also exhibit neuroprotective properties.
Case Studies and Research Findings
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine, and how do methoxy substituents influence reaction conditions?
- Methodology : Synthesis typically involves sequential sulfonylation and guanidine coupling. The 2,5-dimethoxybenzenesulfonyl group requires careful sulfonic acid activation (e.g., via chlorination with PCl₅) before reacting with the guanidine precursor . Methoxy groups are electron-donating, which may slow electrophilic substitution reactions. Optimize temperature (0–5°C for sulfonylation) and use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Purification via column chromatography (silica gel, 5–10% MeOH/DCM gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl groups), sulfonyl-linked CH₂ (δ 3.5–4.0 ppm), and guanidine NH (δ 8.0–10.0 ppm, broad). Methoxy groups appear as singlets at δ ~3.8 ppm .
- IR : Look for sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and guanidine N–H bends (~1650 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm mass error.
Q. How do the electron-donating methoxy groups influence the compound’s solubility and reactivity?
- Methodology : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) due to increased polarity but may reduce lipid membrane permeability. Reactivity in nucleophilic substitutions (e.g., amidation) is slowed compared to electron-withdrawing substituents. Computational modeling (DFT) can predict charge distribution and guide derivatization .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar guanidine derivatives?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-cancer activity in vs. ) while controlling for assay conditions (cell line, incubation time).
- SAR Studies : Systematically vary substituents (e.g., replace 2-methoxyphenyl with 4-fluorophenyl) to isolate electronic vs. steric effects. Use molecular docking to predict binding affinity to targets like kinases or GPCRs .
- Example: A 2023 study found that replacing 2,5-dimethoxy with chloro groups increased cytotoxicity by 40% in MDA-MB-231 cells, suggesting electron-withdrawing groups enhance target engagement .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic Assays : Perform steady-state inhibition assays (e.g., for kinases) using varying ATP/substrate concentrations to determine inhibition type (competitive/non-competitive).
- ITC/SPR : Quantify binding thermodynamics (ΔG, ΔH) and kinetics (kₒₙ/kₒff) to confirm direct target interaction.
- Mutagenesis : Engineer enzyme active-site mutations (e.g., replacing Asp with Ala) to identify critical binding residues .
Q. What are the challenges in optimizing regioselectivity during derivatization, and how can they be addressed?
- Methodology :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the guanidine moiety during sulfonylation.
- Catalysis : Employ Pd-mediated cross-coupling for aryl-ethyl group functionalization.
- Computational Screening : DFT calculations (e.g., using Gaussian 16) predict reactive sites. For example, the 5-methoxy group’s para position is more electrophilic than the ortho position .
Q. How do structural variations in similar guanidine derivatives affect pharmacokinetic properties, and what predictive models are available?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target: 2.5–3.5 for optimal bioavailability), CYP450 inhibition, and plasma protein binding.
- In Vivo Studies : Compare oral bioavailability in rodent models with derivatives lacking methoxy groups. A 2024 study showed 2-methoxy substitution reduced hepatic clearance by 30% due to CYP3A4 shielding .
Safety and Handling
- PPE Requirements : Wear nitrile gloves, lab coat, and goggles. Use fume hood for synthesis steps involving volatile reagents (e.g., PCl₅) .
- Storage : Store at –20°C under nitrogen to prevent oxidation. Shelf life: 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
